(S)-2-Aminomethyl-1-methylazetidine

Description

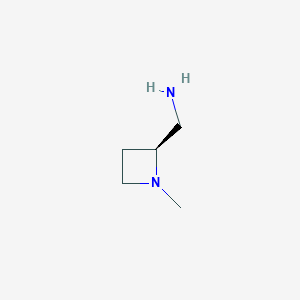

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-methylazetidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSTZIIJZBVKNK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Substrate Controlled Diastereoselective Reactions:in This Strategy, an Existing Stereocenter in the Substrate Directs the Stereochemical Outcome of a Subsequent Reaction. for Example, the α Alkylation of N Borane Complexes of N S 1 Arylethyl Azetidine 2 Carbonitriles Has Been Shown to Proceed with High Diastereoselectivity.rsc.orgtreatment of a Diastereomerically Pure Borane Complex with a Base Like Lithium Diisopropylamide Lda Followed by an Electrophile Yields a Product with a Newly Formed Stereocenter, with Its Configuration Controlled by the Resident Chiral Auxiliary.

Strain-Driven Reactivity of the Azetidine (B1206935) Core

The reactivity of the azetidine ring is significantly influenced by its inherent ring strain. rsc.orgresearchwithrutgers.comrsc.orgrsc.org Azetidine, a four-membered nitrogen-containing heterocycle, possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This inherent strain makes the azetidine core susceptible to a variety of ring-opening reactions, as the cleavage of a carbon-nitrogen (C-N) bond relieves this strain. rsc.orgresearchwithrutgers.comrsc.orgrsc.org

The strain in the azetidine ring arises from bond angle distortion and torsional strain, making it a "privileged" scaffold in medicinal chemistry. nih.gov While the ring is strained enough to be reactive under specific conditions, it is also stable enough for practical handling. rsc.orgresearchwithrutgers.comrsc.orgrsc.org This balance of stability and reactivity allows for the strategic use of azetidines as synthetic intermediates, where the ring can be selectively opened to introduce new functionalities. The strain-driven reactivity is a key feature that enables the diverse chemical transformations of azetidine-containing molecules. rsc.orgresearchwithrutgers.comrsc.orgrsc.org

| Compound | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.orgrsc.org |

| Azetidine | 4 | 25.4 rsc.orgrsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.orgrsc.org |

| Piperidine (B6355638) | 6 | 0 researchgate.net |

Nucleophilic Ring-Opening Reactions of Azetidines

Nucleophilic ring-opening is a primary class of reactions for azetidines, driven by the relief of ring strain. magtech.com.cnresearchgate.net These reactions typically require activation, such as through the use of a Lewis acid or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cnresearchgate.net

Cleavage of the Carbon-Nitrogen Bond

The fundamental process in the nucleophilic ring-opening of azetidines is the cleavage of one of the carbon-nitrogen (C-N) bonds. magtech.com.cnresearchgate.net This cleavage is facilitated by the attack of a nucleophile on one of the ring carbons adjacent to the nitrogen atom. The polarization of the C-N bond, with the nitrogen being more electronegative, makes the ring carbons electrophilic and thus susceptible to nucleophilic attack. The presence of substituents on the azetidine ring can significantly influence which C-N bond is preferentially cleaved. magtech.com.cnresearchgate.net

Regioselectivity and Stereospecificity of Ring-Opening Processes

The regioselectivity of azetidine ring-opening is highly dependent on the nature of the substituents on the ring and the attacking nucleophile. magtech.com.cnresearchgate.net

Electronic Effects : In many cases, electronic effects dictate the site of nucleophilic attack. Substituents that can stabilize a positive charge, such as aryl or other unsaturated groups at the 2-position, promote cleavage of the C2-N bond. magtech.com.cnresearchgate.net The nucleophile preferentially attacks the carbon atom that can better accommodate the developing positive charge in the transition state.

Steric Effects : When strong or sterically bulky nucleophiles are used, the attack often occurs at the less sterically hindered carbon atom. magtech.com.cnresearchgate.net For 2-alkylazetidines, this typically means the nucleophile will attack the C4 position, leading to cleavage of the C4-N bond. magtech.com.cnresearchgate.net

Stereospecificity is also a critical aspect of these reactions. The ring-opening of azetidines often proceeds via an SN2-type mechanism, which results in an inversion of configuration at the carbon atom being attacked. nih.gov However, if the reaction proceeds through a transition state with significant carbocationic character, racemization can occur. nih.gov

Influence of N-Methyl and 2-Aminomethyl Substitution on Ring-Opening Pathways

The specific substituents of (S)-2-Aminomethyl-1-methylazetidine play a crucial role in its reactivity profile.

N-Methyl Group : The presence of an N-methyl group generally increases the electron density on the nitrogen atom, making the azetidine more basic. However, it does not significantly alter the fundamental ring-opening pathways compared to N-unsubstituted or other N-alkyl azetidines. In the context of azetidinium salt formation, the N-methyl group becomes part of the quaternary ammonium (B1175870) ion, which greatly enhances the ring's susceptibility to nucleophilic attack. nih.gov

2-Aminomethyl Group : The 2-aminomethyl substituent introduces an additional nucleophilic center (the primary amine) and a potential site for chelation or intramolecular reactions. The reactivity of this exocyclic amino group can compete with or participate in the ring-opening reactions of the azetidine core. Furthermore, the presence of the aminomethyl group at the C2 position can influence the regioselectivity of the ring-opening. Based on steric considerations, nucleophilic attack might be directed towards the C4 position. However, electronic factors and the potential for the aminomethyl group to coordinate with activating agents (like Lewis acids) could favor cleavage at the C2-N bond.

Ring-Opening of Azetidinium Salts

The conversion of an azetidine to a quaternary azetidinium salt significantly activates the ring towards nucleophilic attack. nih.gov The positively charged nitrogen atom in the azetidinium ion is a much better leaving group than the neutral nitrogen in the parent azetidine. This increased reactivity allows for ring-opening reactions to occur under milder conditions and with a wider range of nucleophiles. researchgate.netnih.gov

For (S)-2-Aminomethyl-1-methylazetidine, quaternization would likely occur at the more nucleophilic tertiary ring nitrogen, forming an N,N-dimethylazetidinium salt. The subsequent nucleophilic attack would lead to the cleavage of a C-N bond, with the regioselectivity being governed by the principles outlined above (steric and electronic effects). These ring-opening reactions of azetidinium salts are typically stereoselective, proceeding with inversion of configuration at the site of nucleophilic attack, and provide a reliable method for the synthesis of functionalized linear amines. nih.gov

Reactivity of the Exocyclic Aminomethyl Group

The exocyclic aminomethyl group in (S)-2-Aminomethyl-1-methylazetidine possesses its own characteristic reactivity as a primary amine. This group can undergo a variety of common amine reactions, such as:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation : Condensation with aldehydes or ketones to form imines.

Nucleophilic Addition : Acting as a nucleophile in reactions such as Michael additions.

The reactivity of this primary amine can be influenced by the adjacent chiral center and the proximity of the azetidine ring. The nitrogen of the aminomethyl group can also act as a ligand, coordinating to metal centers, which could be utilized in catalysis or for the formation of metal complexes. It is important to consider that under certain reaction conditions, particularly those involving strong acids or electrophiles, both the exocyclic amine and the azetidine ring nitrogen may react.

Primary Amine Reactions (e.g., N-alkylation, acylation)

The exocyclic primary amine of (S)-2-Aminomethyl-1-methylazetidine serves as a primary site for nucleophilic attack and can readily undergo standard transformations typical for primary amines, such as N-alkylation and N-acylation.

N-Alkylation: This transformation involves the reaction of the primary amine with an alkylating agent, such as an alkyl halide. The reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity. N-methylation, a specific form of N-alkylation, is a common strategy in medicinal chemistry to increase a compound's lipophilicity, which can improve its membrane permeability and bioavailability. monash.edu While specific studies on (S)-2-Aminomethyl-1-methylazetidine are not detailed, the general principles of N-alkylation of amino acids and related compounds are well-established. monash.edu For instance, methods like base-mediated alkylation using reagents such as methyl iodide are common. monash.edu

Acylation: The primary amine can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amide. This reaction is generally robust and high-yielding. Protecting the primary amine as an amide or a carbamate (B1207046) (e.g., using Boc-anhydride) is a common synthetic strategy to allow for selective reactions at the tertiary azetidine nitrogen.

| Reaction Type | Reagent Class | Functional Group Transformation | Potential Product Class |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | -NH₂ → -NHR or -NR₂ | N-Alkyl or N,N-Dialkyl derivatives |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | -NH₂ → -NH-CHR₂ | N-Alkyl derivatives |

| N-Acylation | Acid Chlorides, Anhydrides | -NH₂ → -NH-C(O)R | Amides |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) | -NH₂ → -NH-SO₂R | Sulfonamides |

| Carbamate Formation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | -NH₂ → -NH-Boc | N-Boc protected amine |

Intramolecular Reactions Involving the Aminomethyl Group

The proximity of the aminomethyl group to the strained azetidine ring allows for the possibility of intramolecular reactions. The aminomethyl group, or a derivative thereof, can act as an internal nucleophile. Such reactions can lead to the formation of bicyclic systems or initiate ring-expansion cascades.

For example, a related study on cis-2-(2-mesyloxyethyl)azetidines demonstrated that an intramolecular nucleophilic displacement by the azetidine nitrogen leads to a reactive bicyclic azetidinium salt. rsc.org A similar mechanistic pathway can be envisioned for (S)-2-Aminomethyl-1-methylazetidine derivatives. If the primary amine is first converted to a suitable leaving group, the azetidine nitrogen could attack the aminomethyl carbon to form a 1,4-diazabicyclo[2.1.0]pentane system. Conversely, the primary amine could potentially attack one of the azetidine ring carbons, although this is less common without prior activation of the ring. The favorability of these intramolecular reactions is often governed by the size of the ring being formed in the transition state, with five- and six-membered rings being particularly favored. magtech.com.cn

Electrophilic Functionalization of the Azetidine Nitrogen

The nitrogen atom within the azetidine ring is a tertiary amine and is nucleophilic. It can react with electrophiles, most notably to form a quaternary azetidinium salt. This quaternization is a critical step in activating the azetidine ring for subsequent reactions. magtech.com.cn

The formation of an azetidinium ion increases the strain of the four-membered ring and turns the substituents on the nitrogen into a good leaving group. This activation is often a prerequisite for nucleophilic ring-opening reactions. magtech.com.cn Furthermore, studies on the degradation of complex molecules containing an azetidine core have identified the formation of an azetidinium ion as a key step in the degradation pathway under hydrolytic conditions. researchgate.netnih.gov This highlights the susceptibility of the tertiary azetidine nitrogen to electrophilic attack, which labilizes the ring system.

Rearrangement Reactions Involving the Azetidine Moiety

The inherent ring strain of azetidines makes them susceptible to rearrangement reactions, particularly those that lead to the formation of more stable five- or six-membered rings. These rearrangements often proceed through the formation of an activated intermediate, such as an azetidinium salt. magtech.com.cn

One of the most significant rearrangement pathways is ring expansion. Research has shown that substituted azetidines can be converted into piperidine derivatives. rsc.org For example, cis-2-(2-bromo-1,1-dimethylethyl)azetidines, when treated with a silver salt in DMSO, undergo ring expansion to yield the corresponding piperidin-4-ones. rsc.org The proposed mechanism involves the formation of a bicyclic azetidinium salt intermediate via intramolecular nucleophilic displacement. This intermediate is then attacked by a nucleophile (like DMSO), leading to the cleavage of a C-N bond of the original azetidine ring and the formation of a larger piperidine ring. rsc.org

| Starting Material Example | Conditions | Product Type | Reference |

| cis-2-(2-bromo-1,1-dimethylethyl)azetidines | Ag⁺ salt, DMSO, 100°C | 5,5-dimethylpiperidin-4-one | rsc.org |

| cis-2-(2-Mesyloxyethyl)azetidines | K₂CO₃, DMSO | piperidin-4-ones | rsc.org |

Other potential rearrangements include the Stevens rearrangement, which typically involves the treatment of a quaternary ammonium salt with a strong base. magtech.com.cn

Chemical Stability and Degradation Pathways (e.g., in various chemical environments)

The chemical stability of (S)-2-Aminomethyl-1-methylazetidine is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. The molecule possesses two sites susceptible to degradation: the primary amine and the tertiary amine within the strained ring.

Forced degradation studies on other complex molecules containing an azetidine ring have provided significant insight into potential degradation pathways. researchgate.netnih.gov A primary degradation mechanism was shown to involve the activation of the azetidine ring through the formation of an azetidinium ion. researchgate.netnih.gov This can occur under hydrolytic (acidic or basic) conditions. The resulting azetidinium ion is a reactive intermediate that can be attacked by nucleophiles (e.g., water or hydroxide), leading to the opening of the strained four-membered ring.

In oxidative environments, amines are known to undergo degradation. While primary amines can be oxidized, tertiary amines like the one in the azetidine ring are also susceptible to reactions such as oxidative N-dealkylation. nih.gov Studies on the degradation of other cyclic amines used in industrial applications, such as piperazine (B1678402) and pyrrolidine derivatives, show the formation of a variety of degradation products including formamides, aldehydes, and smaller amine fragments under oxidative and thermal stress. nih.govnih.gov By analogy, the degradation of (S)-2-Aminomethyl-1-methylazetidine could lead to N-demethylation of the azetidine ring or cleavage of the ring itself.

| Condition | Potential Degradation Pathway | Key Intermediate | Potential Products |

| Hydrolytic (Acidic/Basic) | Ring-opening via activation of azetidine nitrogen | Azetidinium ion | Amino alcohols |

| Oxidative Stress | N-Dealkylation, Ring Cleavage | Radical intermediates | Formaldehyde, Formamides, smaller amines |

| Thermal Stress | Ring Cleavage, Rearrangement | - | Various fragmented and rearranged structures |

Applications of S 2 Aminomethyl 1 Methylazetidine in Asymmetric Synthesis and Organic Chemistry

As Chiral Building Blocks for Complex Molecular Architectures

The unique structural features of (S)-2-Aminomethyl-1-methylazetidine make it an important starting material for the synthesis of more complex molecules. nih.govresearchgate.net Chiral azetidines, in general, are utilized as ligands and organocatalysts to induce asymmetry in various chemical reactions. researchgate.netbirmingham.ac.uk

Synthesis of Densely Functionalized Azetidine (B1206935) Derivatives

The azetidine ring can be extensively functionalized, allowing for the creation of a wide array of derivatives. nih.govthieme-connect.deresearchgate.net The synthesis of these derivatives often involves the strategic opening or modification of the azetidine ring, or by building upon its existing structure. For instance, multicomponent reactions have been developed for the modular synthesis of substituted azetidines, showcasing the versatility of the azetidine core. nih.gov Another approach involves the functionalization of pre-existing azetidine rings to introduce new chemical properties. nih.govnih.gov

A notable strategy for creating functionalized azetidines is through the strain-release-driven functionalization of azabicyclobutanes (ABBs). This method allows for the rapid construction of diverse 1,3,3-trisubstituted azetidines. nih.gov The table below summarizes a selection of methods used for the synthesis of functionalized azetidine derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| Dibromo-amine | sBuLi, TMEDA; then Acetyltrimethylsilane; then Boc2O | 1,3,3-Trisubstituted azetidine | nih.gov |

| β-amino alcohols | Multiple steps | 2-Cyano azetidines | nih.gov |

| Alkyl 2-(bromomethyl)acrylates | Amination, bromination, base-induced cyclization | Alkyl 3-bromoazetidine-3-carboxylates | nih.gov |

| (N-Boc)azetidin-3-one | Horner-Wadsworth-Emmons reaction; then aza-Michael addition | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | mdpi.com |

Construction of Fused, Bridged, and Spirocyclic Azetidine Systems

The rigid azetidine framework is an excellent scaffold for the construction of more complex, three-dimensional structures such as fused, bridged, and spirocyclic systems. nih.gov These intricate architectures are of significant interest in medicinal chemistry due to their structural novelty and potential to improve pharmacokinetic properties. nih.govenamine.netresearchgate.net

The synthesis of these complex systems can be achieved through various strategies. For example, ring-closing metathesis of a suitably functionalized azetidine can lead to the formation of fused eight-membered ring systems. nih.gov Spirocyclic azetidines can be synthesized from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by reduction. nih.gov Another method utilizes the lithiation and subsequent alkylation of nitriles to create methyl-substituted spiroazetidine ring systems. researchgate.net

The following table highlights some approaches to constructing these complex azetidine systems.

| Synthetic Approach | Resulting System | Key Features | Reference |

| Ring-closing metathesis | Fused azetidine (8-membered ring) | Derived from azetidine-containing dienes | nih.gov |

| Azetidinone formation and reduction | Spirocyclic azetidines | Starts from cyclic carboxylic acids | nih.gov |

| Nitrile lithiation and alkylation | Methyl-substituted spiroazetidines | Allows for further functionalization | researchgate.net |

| Strain-release driven spirocyclization | Azetidine-containing spirocycles | Utilizes azabicyclo[1.1.0]butane (ABB) fragment | researchgate.net |

Precursors for the Synthesis of Other Nitrogen-Containing Heterocycles

The strained four-membered ring of azetidines makes them reactive intermediates that can be transformed into other nitrogen-containing heterocycles. nih.govnih.gov These transformations often involve ring-opening or ring-expansion reactions, providing access to a diverse range of heterocyclic structures that are prevalent in pharmaceuticals and natural products. cymitquimica.com

For example, aziridines, which are three-membered nitrogen heterocycles, can be converted into five-membered imidazolidines and imidazolidinones through copper-catalyzed reactions. nih.gov Similarly, azetines, the unsaturated counterparts of azetidines, can undergo various addition reactions and cycloadditions to yield highly functionalized and fused polycyclic azetidines. nih.gov These transformations highlight the utility of small, strained nitrogen heterocycles as versatile building blocks in organic synthesis.

Role in the Design of Non-Natural Amino Acids and Peptidomimetics

(S)-2-Aminomethyl-1-methylazetidine and related azetidine derivatives serve as valuable building blocks for the creation of non-natural amino acids and peptidomimetics. mdpi.com The incorporation of the rigid azetidine scaffold into peptide backbones can enforce specific conformations and enhance metabolic stability, making them attractive for drug discovery. thieme-connect.de Azetidine carboxylic acids are considered conformationally constrained analogues of natural amino acids like proline and β-proline. mdpi.com

Incorporation into Peptide Chains and Foldamer Structures

The incorporation of azetidine-based amino acids into peptide chains can significantly influence their structure and function. researchgate.netresearchgate.net These modified peptides, often referred to as foldamers, are designed to mimic the secondary structures of natural peptides, such as helices and turns, but with enhanced stability against enzymatic degradation. nih.govnih.gov

For instance, the 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the efficient synthesis of small cyclic peptides. researchgate.net The introduction of azetidine rings can also improve the proteolytic stability of these macrocycles. Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags or other molecular probes. researchgate.net

Conformational Studies of Azetidine-Containing Peptides

Studies have shown that peptides containing L-azetidine-2-carboxylic acid (Aze), a close analog, tend to be more flexible than those containing proline. nih.gov The smaller ring size of azetidine reduces steric hindrance, which can destabilize ordered polypeptide conformations. nih.govnih.gov In some cases, the azetidine moiety can act as a β-turn inducer. researchgate.net Interestingly, an intramolecular hydrogen bond can form between the azetidine ring nitrogen and the amide proton of the subsequent residue, creating a six-membered pseudo-cycle and expanding the conformational possibilities. researchgate.net

Chiral Ligands and Organocatalysts in Asymmetric Transformations

The unique structural features of (S)-2-Aminomethyl-1-methylazetidine, namely the presence of a primary amine and a tertiary amine within a constrained chiral framework, make it a compelling candidate for the design of novel chiral ligands and organocatalysts. The nitrogen atoms can coordinate to metal centers or participate in hydrogen bonding, while the stereochemically defined azetidine ring provides a chiral environment essential for inducing stereoselectivity in chemical reactions.

Application in Enantioselective Catalysis

While the broader class of chiral amines has been extensively utilized in enantioselective catalysis, specific research detailing the application of (S)-2-Aminomethyl-1-methylazetidine in key transformations such as reductions, cycloadditions, and C-C bond-forming reactions is still an evolving area of study. The principles of asymmetric catalysis suggest that ligands derived from this azetidine could be effective in a variety of reactions. For instance, in enantioselective reductions of ketones, the chiral environment created by a metal complex of (S)-2-Aminomethyl-1-methylazetidine could favor the approach of a reducing agent from one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Similarly, in cycloaddition reactions, such as the Diels-Alder reaction, the coordination of a Lewis acid catalyst to a dienophile can be influenced by a chiral ligand, thereby controlling the facial selectivity of the approach of the diene. Ligands based on (S)-2-Aminomethyl-1-methylazetidine could offer a unique steric and electronic environment to achieve high levels of enantioselectivity in such processes. Furthermore, in carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules, this chiral amine could serve as a precursor to catalysts that direct the stereochemical outcome of the reaction.

Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govbeilstein-journals.orgnih.govrsc.org The goal of DOS is to efficiently generate a collection of compounds with varied skeletal frameworks. beilstein-journals.org Chiral scaffolds play a crucial role in DOS by providing a starting point for the synthesis of enantiomerically pure libraries.

Computational and Spectroscopic Studies of S 2 Aminomethyl 1 Methylazetidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of (S)-2-aminomethyl-1-methylazetidine at the molecular level. These in silico studies offer a detailed picture of the molecule's geometry, conformational preferences, and electronic landscape, which are often challenging to determine solely through experimental means.

The three-dimensional arrangement of atoms and the conformational flexibility of (S)-2-aminomethyl-1-methylazetidine are key determinants of its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Theoretical studies on related azetidine (B1206935) structures, such as 2-methylazetidine (B154968) and N-methylazetidine, provide a basis for understanding the conformational landscape of the target molecule. sigmaaldrich.comnih.govnih.gov For (S)-2-aminomethyl-1-methylazetidine, the puckering of the four-membered azetidine ring and the rotation around the C2-CH2NH2 and N1-CH3 bonds are the primary degrees of freedom.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the geometry of various possible conformers. mdpi.com The relative energies of these conformers are then calculated to determine the most stable, or ground-state, structure. Intermolecular interactions, which can play a role in the solid-state structure, can be investigated using techniques like Hirshfeld surface analysis. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study.

| Parameter | Value |

| Computational Method | DFT/B3LYP/6-311G(d,p) |

| Azetidine Ring Puckering Angle | Predicted Value |

| Dihedral Angle (H-N-C2-C3) | Predicted Value |

| Bond Length (N1-C2) | Predicted Value |

| Bond Length (C2-C(aminomethyl)) | Predicted Value |

| Relative Energy of Conformers | Calculated Values (kcal/mol) |

The electronic structure of (S)-2-aminomethyl-1-methylazetidine dictates its reactivity. Quantum chemical calculations provide a wealth of information about the distribution of electrons within the molecule and its susceptibility to electrophilic or nucleophilic attack.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive species.

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to predict the most likely sites for reaction. For instance, the nitrogen atoms of the azetidine ring and the primary amine are expected to be the primary sites for nucleophilic attack.

A summary of predicted electronic properties is presented in the hypothetical table below.

| Electronic Property | Predicted Value |

| HOMO Energy | Calculated Value (eV) |

| LUMO Energy | Calculated Value (eV) |

| HOMO-LUMO Gap | Calculated Value (eV) |

| Dipole Moment | Calculated Value (Debye) |

| Mulliken Atomic Charges | Calculated for each atom |

Mechanistic Studies of Synthetic and Reactivity Pathways via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, thereby providing a detailed understanding of the reaction pathway.

For the synthesis of (S)-2-aminomethyl-1-methylazetidine, computational studies can be employed to investigate the efficiency of different synthetic routes. For example, the mechanism of the reductive amination of a suitable aldehyde or the ring-opening of an epoxide followed by cyclization and methylation could be modeled.

Similarly, the reactivity of (S)-2-aminomethyl-1-methylazetidine in various chemical transformations can be explored. For instance, its use as a chiral ligand in asymmetric catalysis or as a building block in the synthesis of more complex molecules can be studied computationally to understand the factors controlling stereoselectivity and reaction efficiency.

Spectroscopic Characterization for Structural Elucidation of (S)-2-Aminomethyl-1-methylazetidine and its Derivatives (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural characterization of (S)-2-aminomethyl-1-methylazetidine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For (S)-2-aminomethyl-1-methylazetidine, distinct signals would be expected for the methyl group, the aminomethyl protons, and the protons on the azetidine ring. The chemical shifts and coupling constants of these signals would be characteristic of the molecule's structure.

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. This is particularly useful for confirming the carbon skeleton.

2D NMR techniques: Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all NMR signals.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the cleavage of the aminomethyl group or the fragmentation of the azetidine ring would produce characteristic ions.

The following table provides hypothetical NMR and MS data for (S)-2-aminomethyl-1-methylazetidine.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Hypothetical chemical shifts and multiplicities for all protons |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Hypothetical chemical shifts for all carbons |

| HRMS (ESI+) m/z | Calculated [M+H]⁺ for C₅H₁₂N₂ |

Predictive Modeling for Reactivity and Selectivity in Chemical Transformations

Predictive modeling, which combines computational chemistry with machine learning and statistical methods, is an emerging area that can accelerate the discovery and optimization of chemical reactions. By building models based on known experimental data, it is possible to predict the outcome of new reactions.

For (S)-2-aminomethyl-1-methylazetidine, predictive models could be developed to forecast its performance in various catalytic reactions. For example, a model could be trained to predict the enantiomeric excess of a product formed in an asymmetric reaction where this compound is used as a chiral ligand.

The inputs for such models could include a variety of molecular descriptors for the reactants and the catalyst, as well as reaction parameters such as temperature and solvent. The output would be a prediction of the reaction's yield or selectivity. These models can be used to screen large numbers of potential catalysts and reaction conditions in silico, thereby reducing the need for extensive experimental work.

Emerging Research Directions and Future Prospects for S 2 Aminomethyl 1 Methylazetidine

Development of Novel and More Efficient Enantioselective Synthetic Methods

The synthesis of enantiomerically pure azetidines, particularly those substituted at the C2 position, remains a significant challenge for synthetic chemists. nih.gov Traditional methods often suffer from low yields, require multiple steps, or offer limited stereocontrol. Consequently, a major research thrust is the development of more efficient and highly enantioselective routes to access (S)-2-Aminomethyl-1-methylazetidine and its analogues.

Current research is moving beyond classical cyclization strategies towards catalytic asymmetric methods. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized aziridines and azetidines from common intermediates. nih.gov One such protocol involves the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent intramolecular SN2 displacement to furnish the chiral azetidine (B1206935) ring. nih.gov Adapting this methodology for the synthesis of the target compound would involve the use of a suitable nitrogen-protected aminoacetaldehyde derivative.

Another promising avenue is the use of transition metal catalysis. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with excellent stereocontrol. nih.gov While this method yields a different substitution pattern, the underlying principle of catalytic asymmetric functionalization of an unsaturated azetidine precursor could be adapted. Future work will likely focus on developing catalytic systems that can directly construct the (S)-2-aminomethyl substitution pattern with high fidelity.

| Synthetic Strategy | Key Features | Potential for (S)-2-Aminomethyl-1-methylazetidine Synthesis | Reference |

| Organocatalytic α-Chlorination/Cyclization | High enantioselectivity (84–92% ee); utilizes common intermediates. | Adaptable by using a protected aminoacetaldehyde derivative as the starting material. | nih.gov |

| Intramolecular Aminolysis of Epoxy Amines | Catalyzed by Lewis acids like La(OTf)₃; regioselective ring-opening. | Could provide access to 3-hydroxyazetidine precursors that can be further functionalized. | elsevierpure.com |

| Copper-Catalyzed Difunctionalization of Azetines | Introduces two versatile functionalities (boryl and allyl) with high stereocontrol. | Demonstrates the potential of catalytic methods for complex azetidine synthesis. | nih.gov |

| Aza-Paternò-Büchi Reaction | [2+2] photocycloaddition using visible light to form the azetidine ring. | Offers a novel photochemical approach to constructing the core scaffold. | rsc.org |

Future advancements will likely focus on minimizing protecting group manipulations and improving atom economy, potentially through C-H activation methodologies or biocatalytic approaches to set the crucial stereocenter.

Exploration of New Reactivity Modes and Transformations Driven by Ring Strain and Functional Group Interplay

The reactivity of azetidines is dominated by their considerable ring strain (approximately 25.5 kcal/mol), making them valuable synthons for ring-opening and expansion reactions. rsc.orgrsc.org This inherent strain renders the azetidine C-N and C-C bonds susceptible to cleavage under appropriate conditions, providing access to a variety of other heterocyclic systems and acyclic amine derivatives. rsc.org

For (S)-2-Aminomethyl-1-methylazetidine, the interplay between the strained ring and the primary aminomethyl side chain opens up unique reactivity pathways. Researchers are exploring how this interplay can be harnessed for novel transformations. For example, the primary amine can act as an internal nucleophile or directing group, facilitating regioselective ring-opening reactions.

Strain-release driven reactions are a key focus. The reaction of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles is a powerful method for generating functionalized azetidines. researchgate.netresearchgate.net While not a reaction of (S)-2-Aminomethyl-1-methylazetidine, this principle highlights the synthetic utility of strain. Future work could explore analogous strain-release pathways by activating the target molecule, for instance, by forming an azetidinium ion, thereby promoting nucleophilic attack and ring opening to yield valuable γ-diamino compounds.

| Transformation Type | Driving Force | Potential Product(s) from (S)-2-Aminomethyl-1-methylazetidine | Reference |

| Reductive Ring Opening | Single Electron Transfer (SET) from sodium dispersion. | N-propyl amides; selective cleavage of the azetidine N-C bond. | rsc.org |

| Acid-Mediated Ring Expansion | Ring strain and acid catalysis. | Pyrrolidines, piperidines, or other expanded heterocycles. | rsc.org |

| Au(I)-Catalyzed Ring Expansion | Reaction of 2-acyl azetidines with nucleophiles. | Pyrrolin-4-ones. | rsc.org |

| Nucleophilic Ring Opening of Azetidinium Ions | Ring strain and electrophilic activation. | Chiral α,γ-diamino derivatives. | researchgate.net |

The functional group interplay also allows for intramolecular reactions. For example, acylation of the primary amine followed by activation of the ring could lead to macrocyclization or the formation of bicyclic structures. Understanding and controlling these reactivity modes is crucial for unlocking the full synthetic potential of this building block.

Advanced Derivatization Strategies for Expanding Chemical Space and Structural Diversity

To maximize the utility of (S)-2-Aminomethyl-1-methylazetidine in fields like drug discovery, it is essential to develop robust derivatization strategies. These strategies allow for the systematic modification of the core structure, enabling the exploration of a vast "chemical space" to identify molecules with desired biological activities or properties. rsc.orgscispace.com The goal is to create large libraries of related compounds that can be screened for therapeutic potential. nih.gov

The two nitrogen atoms in (S)-2-Aminomethyl-1-methylazetidine provide orthogonal handles for derivatization. The primary exocyclic amine is a versatile point for modification through reactions such as:

Acylation/Sulfonylation: Forming amides and sulfonamides with a wide range of carboxylic acids, sulfonyl chlorides, and their derivatives.

Reductive Amination: Reacting with aldehydes and ketones to introduce diverse alkyl and aryl substituents.

Urea/Thiourea Formation: Coupling with isocyanates and isothiocyanates.

The tertiary ring nitrogen is less nucleophilic but can be functionalized through quaternization to form azetidinium salts, which can alter solubility and introduce new reactivity. The development of methods for the late-stage functionalization of the azetidine ring itself, perhaps via C-H activation, is a significant future challenge that would dramatically expand the accessible structural diversity.

| Derivatization Site | Reaction Type | Reagents | Resulting Functional Group |

| Exocyclic Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |

| Exocyclic Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Exocyclic Primary Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Exocyclic Primary Amine | Urea Formation | Isocyanates | Urea |

| Endocyclic Tertiary Amine | Quaternization | Alkyl halides | Quaternary Ammonium (B1175870) Salt |

These derivatization strategies are crucial for creating libraries of "readily accessible" compounds for high-throughput screening, a cornerstone of modern drug discovery. nih.gov

Integration of (S)-2-Aminomethyl-1-methylazetidine into Advanced Synthetic Methodologies

To enhance efficiency, safety, and scalability, researchers are increasingly integrating key building blocks into advanced synthetic methodologies. mdpi.com The unique properties of (S)-2-Aminomethyl-1-methylazetidine make it a candidate for use in flow chemistry, photoredox catalysis, and electrochemical synthesis.

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch processing. europa.eumdpi.com This is particularly advantageous for handling reactive intermediates or performing highly exothermic reactions safely. europa.eu The generation and functionalization of lithiated azetidines, which are often unstable at ambient temperatures, have been successfully demonstrated under continuous flow conditions at much higher temperatures than in batch. nih.gov Incorporating (S)-2-Aminomethyl-1-methylazetidine into flow protocols could enable safer, more scalable, and automated derivatization processes, which is critical for industrial applications. thieme-connect.de

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. charnwooddiscovery.com This technology has been applied to the functionalization of azetidines, for example, through the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids to generate tertiary benzylic radicals. digitellinc.com Future research could explore the use of photoredox catalysis for C-H functionalization of the azetidine ring of (S)-2-Aminomethyl-1-methylazetidine or for novel coupling reactions involving its amine handle. researchgate.netrsc.org The ability to generate radicals from amines or their derivatives could unlock new pathways for derivatization that are complementary to traditional two-electron chemistry. rsc.org

Electrochemical Synthesis: Organic electrosynthesis is a green and powerful technique that uses electrons as traceless reagents to perform redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. beilstein-journals.orgbeilstein-journals.org While the direct application to (S)-2-Aminomethyl-1-methylazetidine is still nascent, the principles have been established for other nitrogen heterocycles. For example, the electrochemical synthesis of 2-aminothiazoles proceeds via the in-situ generation of an α-iodoketone intermediate. nih.govresearchgate.net A similar strategy could be envisioned where an electrochemically generated mediator facilitates the functionalization of the azetidine scaffold. This approach is highly attractive for developing more sustainable and environmentally friendly synthetic processes. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (S)-2-Aminomethyl-1-methylazetidine, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Azetidine derivatives are typically synthesized via ring-closing strategies. For example, nucleophilic substitution reactions or reductive amination of ketones can yield the azetidine backbone. Stereochemical control is critical; asymmetric catalysis or chiral auxiliaries may be employed to ensure enantiomeric purity .

- Purity Validation :

- Chiral HPLC : To confirm enantiomeric excess (e.g., using a Chiralpak column).

- NMR Spectroscopy : and NMR to verify structural integrity and absence of diastereomers.

- Mass Spectrometry (LC-MS/MS) : High-resolution MS to confirm molecular weight and isotopic labeling for trace impurity detection (e.g., - or -labeled standards) .

Q. How should researchers characterize the stereochemical stability of (S)-2-Aminomethyl-1-methylazetidine under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.

- Monitor racemization over time using chiral chromatography.

- Validate degradation products via - COSY NMR or X-ray crystallography for absolute configuration confirmation.

- Data Interpretation : Calculate rate constants for racemization and model pH-dependent stability using Arrhenius equations .

Advanced Research Questions

Q. How can in silico molecular docking studies be optimized to predict the binding affinity of (S)-2-Aminomethyl-1-methylazetidine with neurological targets?

Methodological Answer:

- Software Tools : Use OpenEye’s OMEGA for ligand conformer generation and FRED for rigid docking. Compare results with AutoDock Vina for cross-validation .

- Parameterization :

- Receptor Preparation : Optimize protonation states (e.g., using PROPKA for pH 7.4).

- Scoring Functions : Combine machine learning-based scoring (e.g., RF-Score) with molecular mechanics/generalized Born surface area (MM/GBSA) for improved accuracy.

- Validation : Correlate docking scores with experimental IC values from radioligand binding assays .

Q. How should researchers resolve contradictory data on the compound’s biological activity across different in vitro assays?

Methodological Answer:

- Contradiction Analysis Framework :

- Assay-Specific Factors : Compare buffer composition (e.g., divalent cations affecting receptor binding) and cell line variability (e.g., HEK293 vs. CHO-K1).

- Temporal Effects : Design time-course experiments to distinguish short-term agonist vs. long-term antagonist effects (e.g., cAMP accumulation assays at 5 min vs. 24 h).

- Statistical Modeling : Apply structural equation modeling (SEM) to quantify direct/indirect effects and bootstrapping to assess robustness of findings .

Q. Example Table: Contradictory Activity in Dopamine D2 Receptor Assays

| Assay Condition | Activity (EC, nM) | Timepoint | Proposed Mechanism |

|---|---|---|---|

| High Mg buffer | 12 ± 2 | 5 min | Partial agonist |

| Low Mg buffer | 120 ± 15 | 24 h | Functional antagonism |

Q. What advanced analytical strategies ensure accurate quantification of (S)-2-Aminomethyl-1-methylazetidine in complex biological matrices?

Methodological Answer:

- Sample Preparation :

- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma proteins.

- Derivatization : Enhance LC-MS sensitivity via dansyl chloride labeling for primary amine detection .

- Quantitative Analysis :

- Isotope Dilution : Spike with -labeled internal standards to correct for matrix effects.

- LC-MS/MS Parameters : MRM transitions (e.g., m/z 129 → 85 for quantification; m/z 132 → 88 for internal standard) with a HILIC column for polar analyte retention .

Q. How can researchers differentiate between on-target and off-target effects in in vivo pharmacokinetic studies?

Methodological Answer:

- Knockout Models : Use CRISPR-Cas9 to generate receptor-specific knockout animals (e.g., dopamine D2 receptor KO mice).

- Pharmacological Profiling : Co-administer selective antagonists (e.g., haloperidol for D2) to isolate target-mediated effects.

- Metabolomic Profiling : Untargeted LC-HRMS to identify off-target metabolites and pathway enrichment analysis (e.g., KEGG) .

Key Considerations for Data Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.